Dichlorobis(triphenylphosphine)cobalt(II)
Overview
Description
Synthesis Analysis
The synthesis of cobalt complexes often involves the coordination of cobalt ions with ligands, such as triphenylphosphine, under specific conditions. For instance, a study on cobalt complexes showcases the synthesis of cobalticenium (triphenylphosphine)trihalogenocobaltates(II), highlighting methodologies that could be analogous to those used for Dichlorobis(triphenylphosphine)cobalt(II) (Akker et al., 2010).
Molecular Structure Analysis
The structural analysis of cobalt complexes with phosphine ligands often involves X-ray crystallography. For example, a study on the structure of dibromobis(triphenylphosphine oxide)copper(II) provides insights into the geometry around the metal center, which may be similar to that of Dichlorobis(triphenylphosphine)cobalt(II), illustrating the coordination environment and bond lengths (Bertrand et al., 1976).
Chemical Reactions and Properties
Cobalt complexes can undergo a variety of chemical reactions, including redox reactions, ligand exchange, and catalytic processes. Research on methyltris(triphenylphosphine)cobalt demonstrates its catalytic activity in aldol condensation, suggesting that Dichlorobis(triphenylphosphine)cobalt(II) might also facilitate specific chemical transformations (Michman & Nussbaum, 1979).
Scientific Research Applications
Dichlorobis(triphenylphosphine)platinum(II) demonstrated effectiveness as a catalyst in carbonylations of organic iodides to yield aldehydes and esters (Takeuchi, Tsuji, & Watanabe, 1986).
It also showed catalytic activity in the reductive N-carbonylation of dinitroarenes, yielding biscarbamates (Watanabe, Tsuji, & Takeuchi, 1983).
The palladium analog, dichlorobis(triphenylphosphine)palladium, was effective in the reductive N-heterocyclization of N-(2-nitrobenzylidene)amines into 2H-indazole derivatives (Akazome, Kondo, & Watanabe, 1991).
Electronic spectra of tetrahedral CoII complexes with thiourea and triphenylphosphine were examined, providing insight into the structures of these complexes (Pruchnik, 1973).
Sol-gel entrapped dichlorobis(triphenylphosphine)palladium was used as a recyclable catalyst for cross-coupling of aryl halides, showing leach-proof properties and efficiency in multiple reactions (Talhami, Penn, Jaber, Hamza, & Blum, 2006).
The solubility of dichlorobis(triphenylphosphine)nickel(II) in supercritical carbon dioxide was investigated, demonstrating its potential in supercritical fluid applications (Palo & Erkey, 1998).
Catalytic dioxygen activation by Co(II) complexes using a versatile ligand scaffold was studied, revealing the potential of such complexes in oxidation reactions (Sharma, May, Jones, Lense, Hardcastle, & MacBeth, 2011).
In the field of inorganic chemistry, the first direct synthesis of a corrole ring from a monopyrrolic precursor was achieved using a cobalt complex (Paolesse, Licoccia, Bandoli, Dolmella, & Boschi, 1994).
Safety And Hazards
Dichlorobis(triphenylphosphine)cobalt(II) is classified as a health hazard and may cause cancer . It can cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Relevant Papers
While specific papers on Dichlorobis(triphenylphosphine)cobalt(II) were not found, a paper was found discussing the synthesis of a related compound via tetrakis (triphenylphosphine)palladium-catalyzed Sonogashira-coupling . Another paper discusses the use of a similar compound as a catalyst in Suzuki reactions .
properties
IUPAC Name |
dichlorocobalt;triphenylphosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H15P.2ClH.Co/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPRPFIIIFJLFCE-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Co]Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30Cl2CoP2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
654.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dichlorobis(triphenylphosphine)cobalt(II) | |
CAS RN |
14126-40-0 | |
Record name | (T-4)-Dichlorobis(triphenylphosphine)cobalt | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14126-40-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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